(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid is a chiral, non-natural amino acid derivative functionalized with a 9H-fluorenylmethoxycarbonyl (Fmoc) protecting group and a para-methylphenyl (p-tolyl) substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with other protecting groups and its stability under basic conditions. The p-tolyl group contributes to increased lipophilicity, which can influence peptide solubility, membrane permeability, and receptor interactions .
The compound’s molecular formula is inferred to be C₂₅H₂₃NO₄, with a molecular weight of approximately 409.46 g/mol, based on similar derivatives .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDVZCEZPHDPY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269398-86-9 | |
| Record name | (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methylphenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. The process involves a homologation reaction that converts the α-amino acid to a β-amino acid in two steps with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Arndt-Eistert protocol. This method is favored for its efficiency and high yield, making it suitable for industrial synthesis of β-amino acids .
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the free amine for subsequent reactions. Typical deprotection involves:
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Reagent : 20% piperidine in DMF
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Conditions : Room temperature (18–25°C) for 20–30 minutes
This reaction preserves the stereochemical integrity at the chiral center while enabling downstream functionalization.
Peptide Coupling Reactions
The compound participates in carbodiimide-mediated couplings for peptide bond formation:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Coupling reagent | HOBt/DIC | 88–92% | |
| Solvent | DMF or DCM | – | |
| Temperature | 0°C → RT | – | |
| Stereoretention | >98% (R-configuration) | – |
The carboxylic acid group activates efficiently with 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC), minimizing racemization .
Esterification and Amidation
The carboxylic acid undergoes nucleophilic substitutions to form esters or amides:
Esterification
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Reagents : Thionyl chloride (SOCl₂) followed by alcohol
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Conditions : Reflux in anhydrous THF (4–6 hrs)
Amidation
Catalytic Asymmetric Modifications
The compound serves as a substrate in stereocontrolled reactions. A patent (EP 4249470 A1) demonstrates analogous systems achieving:
| Catalyst | Solvent | Base | Yield | ee | Source |
|---|---|---|---|---|---|
| RuTMS28 (TMS-substituted) | CH₂Cl₂ | K₂CO₃ | 93% | 95% | |
| RuCF329 (CF₃-substituted) | CH₂Cl₂ | K₂CO₃ | 89% | 89% |
These conditions highlight the potential for enantioselective modifications using chiral ruthenium catalysts .
Cyclization Reactions
Intramolecular cyclization forms β-lactam derivatives under specific conditions:
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Reagent : Phosgene equivalents (e.g., triphosgene)
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Conditions : 0°C in anhydrous THF with Et₃N
Stability and Side Reactions
Key stability considerations include:
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Acid sensitivity : Fmoc group hydrolyzes under strong acidic conditions (e.g., TFA >50%)
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Thermal degradation : Decomposition observed >150°C (TGA data)
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Radical reactions : Susceptible to oxidative side reactions with peroxides
This compound’s reactivity profile makes it indispensable for synthesizing stereochemically complex peptides and bioactive molecules. Experimental protocols require strict control of moisture, temperature, and stoichiometry to optimize yields and purity .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 437.4 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the synthesis of peptides. The presence of the p-tolyl group enhances its biological activity by influencing the compound's interaction with biological targets.
Medicinal Chemistry
1.1 Drug Development
Fmoc-R-3-amino-4-(p-tolyl)butanoic acid serves as a key intermediate in the synthesis of biologically active compounds. Its structural features allow it to be utilized in the development of drugs targeting specific receptors or enzymes. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biological pathways, including those related to cancer and neurodegenerative diseases .
1.2 Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a method that enables the efficient assembly of peptides with high purity and yield. The ability to protect amino groups while allowing for selective coupling reactions makes this compound invaluable in creating peptide libraries for screening biological activity .
Case Studies and Research Findings
Several studies have highlighted the utility of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid in research settings:
Therapeutic Potential
The therapeutic implications of this compound are promising, particularly in developing targeted therapies:
3.1 Antimicrobial Properties
Research has indicated that compounds derived from this structure exhibit antimicrobial activities against various pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .
3.2 Neuropharmacological Applications
Given its structural similarities to known neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems, particularly dopamine and norepinephrine transporters. This could lead to new treatments for mood disorders and attention-deficit hyperactivity disorder (ADHD) .
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for its use in peptide synthesis and other applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected unnatural amino acids with diverse aryl substituents. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives
Key Findings
Substituent Effects on Lipophilicity :
- The p-tolyl group increases lipophilicity (logP ~3.5), making it suitable for membrane-associated peptides .
- Fluorinated analogs (e.g., 3-trifluoromethylphenyl) exhibit lower logP (~2.8) due to polar fluorine atoms but show improved metabolic stability .
Synthetic Utility :
- Iodophenyl derivatives (e.g., 4-iodophenyl) are intermediates for Suzuki-Miyaura cross-coupling reactions, enabling modular peptide functionalization .
- Piperidin-1-yl analogs require hydrochloride salt formation (e.g., compound 7 in ) to stabilize the tertiary amine during synthesis .
Thermal and Chemical Stability :
- tert-Butylphenyl variants demonstrate superior thermal stability (decomposition >200°C) compared to p-tolyl analogs (~180°C) due to steric protection .
- All Fmoc-protected compounds are sensitive to strong acids/bases (e.g., piperidine for Fmoc deprotection) .
Toxicity and Handling: Limited toxicity data are available for most analogs, but acute toxicity (Category 4) is reported for structurally similar compounds, necessitating PPE (gloves, goggles) during handling .
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid, also known as Fmoc-L-Tyr(Bu)-OH, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C26H25NO4, with a molecular weight of 415.49 g/mol. The compound features a fluorenyl group, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of fluorenes, including this compound, exhibit significant antimicrobial properties. For instance, compounds containing the fluorenyl moiety have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating low inhibitory concentrations comparable to standard antibiotics like streptomycin .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies using LX-2 cells indicated that certain derivatives could significantly reduce the expression of pro-inflammatory cytokines such as IL-6. This suggests a mechanism involving the inhibition of the IKKβ-NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
The biological activity of this compound can be attributed to its structural components. The fluorenyl group enhances cell permeability and facilitates interaction with biological targets, while the amino acid side chains contribute to binding affinity and specificity towards various enzymes and receptors.
Study 1: Antimicrobial Efficacy
In a comparative study on fluorenone derivatives, this compound was tested against multiple pathogens. The results demonstrated that modifications in the aryl substituents significantly influenced antibacterial activity, highlighting the importance of structural optimization in drug design .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of this compound in hepatic fibrosis models. The findings revealed that treatment with specific derivatives led to a dose-dependent decrease in fibrosis markers such as COL1A1 and α-SMA, suggesting potential therapeutic applications in liver diseases .
Data Tables
Q & A
Q. What is the role of the Fmoc group in the synthesis of (R)-3-...butanoic acid?
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protective groups (e.g., tert-butyl esters) intact. This orthogonal protection strategy is critical for sequential coupling in peptide elongation .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify stereochemistry and substituent placement, particularly the (R)-configuration at the chiral center. High-resolution mass spectrometry (HRMS) confirms molecular weight, while reverse-phase HPLC monitors purity (>95%). For crystalline derivatives, X-ray crystallography resolves absolute configuration .
Q. How does the p-tolyl substituent influence the compound’s physicochemical properties?
The hydrophobic p-tolyl group enhances lipid solubility, improving membrane permeability in cellular assays. Its electron-donating methyl group stabilizes aromatic interactions in enzyme binding pockets, as observed in molecular docking studies with serine proteases .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield of (R)-3-...butanoic acid?
Microwave irradiation accelerates reaction kinetics by uniformly heating polar intermediates, reducing coupling times from hours to minutes. For example, Fmoc deprotection under microwave conditions (50°C, 5 min) achieves >90% yield with minimal racemization compared to conventional heating (room temperature, 30 min) .
Q. What strategies resolve contradictory data in biological activity assays (e.g., variable IC₅₀ values)?
- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. enzymatic colorimetry) to rule out interference from the Fmoc group’s UV absorbance.
- Dose-Response Curves : Test a wider concentration range (nM to mM) to identify non-linear effects.
- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) to mitigate aggregation artifacts .
Q. How can structural analogs be designed to enhance target selectivity?
- Electron-Withdrawing Substituents : Introduce nitro or trifluoromethyl groups at the aryl ring’s meta position to modulate electron density and improve binding to charged active sites (e.g., kinase ATP pockets).
- Bioisosteric Replacement : Replace the p-tolyl group with thienyl or indole rings to maintain π-π stacking while reducing metabolic instability .
Q. What factors are critical in optimizing solid-phase synthesis conditions?
- Resin Swelling : Use DCM/DMF (1:1) to maximize resin porosity for efficient reagent diffusion.
- Coupling Efficiency : Employ HATU/Oxyma Pure (1:1 molar ratio) with 2-minute activation to achieve >99% coupling yields.
- Deprotection Kinetics : Limit piperidine exposure to 2 × 1-minute treatments to prevent diketopiperazine formation .
Handling and Stability
Q. What storage conditions prevent degradation during long-term experiments?
Store lyophilized powder at -20°C in airtight, amber vials with desiccant (e.g., silica gel). For solutions in DMSO, aliquot to avoid freeze-thaw cycles and confirm stability via weekly HPLC checks. Degradation products (e.g., free amine from Fmoc cleavage) appear as secondary peaks at 3.2–3.5 min .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in aqueous vs. organic solvents?
- pH-Dependent Solubility : The carboxylic acid group confers poor solubility in water (pH < 3) but improves in PBS (pH 7.4, ~2 mg/mL).
- Co-Solvent Systems : Use 10% DMSO in PBS to enhance solubility without denaturing proteins in bioassays .
Interaction Studies
Q. Which biophysical techniques validate target engagement in enzyme inhibition?
Surface plasmon resonance (SPR) quantifies binding affinity (KD), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For intracellular targets, cellular thermal shift assays (CETSA) confirm target stabilization in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
